4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine ring via radical reactions has been explored.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as chloroform and the application of heat or microwave irradiation to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial agents, with activity against various bacterial strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile moiety.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with antimicrobial properties.
Benzo[4,5]imidazo[1,2-a]pyridines: Compounds with similar structural features and biological activities.
Uniqueness
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N3 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-3-2-4-15-17-14(10-18(11)15)13-7-5-12(9-16)6-8-13/h2-8,10H,1H3 |
InChI Key |
NXMFBTCYDHMEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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